molecular formula C13H16ClNO B1424912 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide CAS No. 1258651-62-5

2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide

Cat. No. B1424912
M. Wt: 237.72 g/mol
InChI Key: HRGHFZDNNGVBRK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2,(H,14,15) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.73 g/mol. It is a solid at room temperature . The melting point is 92-93°C .

Scientific Research Applications

Synthesis of Haloindanones and Halotetralones

Researchers Nguyen et al. (2003) described a method for the synthesis of 7-haloindanones and 8-halotetralones, starting from compounds like N-indan-4-yl-acetamide. This process, involving regioselective oxidation and acidic hydrolysis, could potentially be applied to similar compounds, such as 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide (Nguyen et al., 2003).

Synthesis of Metal Complexes

Al-Jeboori et al. (2010) synthesized new tetradentate ligands, including 2-chloro-2-(2-mercaptoethylthio)-N-(pyridin-2-ylmethyl)acetamide. They explored its applications in forming monomeric complexes with various metals, indicating potential applications in material science or catalysis (Al-Jeboori et al., 2010).

Synthesis of Enamides from Ketones

In a study by Zhao et al. (2011), the synthesis of enamides from ketones was demonstrated. They prepared compounds like N-(3,4-dihydronaphthalene-1-yl)acetamide, suggesting a method that might be adaptable for synthesizing derivatives of 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide for various applications (Zhao et al., 2011).

Antimalarial Research

Barlin et al. (1991) investigated mono-Mannich bases of naphthalen-1-ols, which are structurally related to 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide. They studied their potential as antimalarial agents, demonstrating an interesting avenue for similar compounds in medicinal chemistry (Barlin et al., 1991).

Tumor Inhibitory and Antioxidant Activities

Hamdy et al. (2013) synthesized and studied the tumor inhibitory and antioxidant activities of new tetrahydronaphthalene derivatives. This research suggests the potential of 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide derivatives in cancer treatment and antioxidant applications (Hamdy et al., 2013).

properties

IUPAC Name

2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO/c14-8-13(16)15-9-11-6-3-5-10-4-1-2-7-12(10)11/h1-2,4,7,11H,3,5-6,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRGHFZDNNGVBRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501164561
Record name Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)acetamide

CAS RN

1258651-62-5
Record name Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1258651-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, 2-chloro-N-[(1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501164561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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